1-(4-Methoxybenzyl)pyrrolidin-3-ol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
1-(4-Methoxybenzyl)pyrrolidin-3-ol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry, the strategic use of chiral building blocks is paramount to the successful and efficient synthesis of complex molecular targets. Among these, 1-(4-Methoxybenzyl)pyrrolidin-3-ol has emerged as a particularly valuable intermediate. Its inherent chirality, coupled with the versatile 4-methoxybenzyl (PMB) protecting group, offers a reliable platform for the construction of a diverse range of pharmacologically active molecules. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive technical resource on this important compound. We will delve into its fundamental properties, provide detailed methodologies for its synthesis and analysis, and explore its application in the synthesis of therapeutics, thereby offering both practical guidance and a deeper understanding of its chemical utility.
Core Chemical Identity
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Systematic Name: 1-(4-methoxybenzyl)pyrrolidin-3-ol
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CAS Number: 109431-45-0
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Molecular Formula: C₁₂H₁₇NO₂
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Molecular Weight: 207.27 g/mol
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Chemical Structure:
The structure highlights a chiral center at the C3 position of the pyrrolidine ring, making the molecule available as (R) and (S) enantiomers.
Physicochemical and Pharmacokinetic Profile
A thorough understanding of the physicochemical properties of 1-(4-Methoxybenzyl)pyrrolidin-3-ol is essential for its effective use in synthesis and for predicting its behavior in biological systems.
Tabulated Physicochemical Data
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 62-65 °C | |
| Boiling Point | 338.5 °C (Predicted) | |
| Density | 1.12 g/cm³ (Predicted) | |
| pKa (Conjugate Acid) | ~8.5-9.5 (Estimated) | Typical for a tertiary amine |
| LogP | 1.8 (Estimated) | Indicates moderate lipophilicity |
Solubility Characteristics
| Solvent | Solubility | Rationale |
| Water | Sparingly soluble | The polar hydroxyl and amine groups are offset by the larger hydrophobic benzyl moiety. |
| Methanol, Ethanol | Soluble | Polar protic solvents that can hydrogen bond with the hydroxyl and amine groups. |
| Dichloromethane, Chloroform | Soluble | Good general solvents for moderately polar organic compounds. |
| Ethyl Acetate | Moderately Soluble | A less polar solvent where solubility is still significant. |
| Hexane, Diethyl Ether | Poorly Soluble | The compound is too polar for these nonpolar solvents. |
Synthesis and Purification: A Step-by-Step Guide
The most direct and widely employed method for the synthesis of 1-(4-Methoxybenzyl)pyrrolidin-3-ol is the reductive amination between pyrrolidin-3-ol and 4-methoxybenzaldehyde.
The Chemistry of Reductive Amination
Reductive amination is a cornerstone of amine synthesis due to its efficiency and selectivity. The reaction proceeds through a two-step, one-pot sequence:
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Imine/Iminium Ion Formation: The nucleophilic nitrogen of pyrrolidin-3-ol attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. Subsequent dehydration leads to the formation of a Schiff base (imine), which is in equilibrium with its protonated form, the iminium ion. This step is often favored under mildly acidic conditions which promote dehydration.
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Reduction: A selective reducing agent, introduced into the reaction mixture, reduces the iminium ion to the final tertiary amine. The key is to use a hydride donor that is mild enough not to significantly reduce the starting aldehyde.
Caption: The two-stage process of reductive amination.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on the specific laboratory setup and scale.
Reagents and Materials:
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Pyrrolidin-3-ol (1.0 eq)
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4-Methoxybenzaldehyde (1.05 eq)
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Sodium triacetoxyborohydride (STAB) (1.5 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Ethyl acetate and hexane for elution
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrrolidin-3-ol in anhydrous dichloromethane (approximately 10-15 mL per gram of pyrrolidin-3-ol).
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Aldehyde Addition: Add 4-methoxybenzaldehyde to the solution and stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine/iminium intermediate.
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Reduction: Carefully add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm. Stir the reaction at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).
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Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and separate the layers.
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Extraction: Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
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Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification Strategy
The crude 1-(4-Methoxybenzyl)pyrrolidin-3-ol is typically purified by flash column chromatography on silica gel.[1][2]
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase: A gradient of ethyl acetate in hexane is effective. A typical gradient might start from 20% ethyl acetate in hexane and gradually increase to 50-70% ethyl acetate.
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Fraction Analysis: Fractions can be analyzed by TLC, visualizing with a UV lamp (the PMB group is UV active) and/or a potassium permanganate stain (which reacts with the alcohol).
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a detailed map of the molecule's hydrogen atoms.
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Predicted Chemical Shifts (δ, ppm):
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7.20-7.30 (d, 2H): Aromatic protons ortho to the methoxy group.
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6.80-6.90 (d, 2H): Aromatic protons meta to the methoxy group.
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4.30-4.40 (m, 1H): Proton on the carbon bearing the hydroxyl group (CH-OH).
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3.80 (s, 3H): Methoxy group protons (-OCH₃).
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3.60 (s, 2H): Benzylic protons (-CH₂-Ar).
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2.20-2.90 (m, 4H): Pyrrolidine ring protons adjacent to the nitrogen.
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1.80-2.10 (m, 2H): Remaining pyrrolidine ring protons.
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Variable (br s, 1H): Hydroxyl proton (-OH).
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-
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum confirms the carbon framework of the molecule.
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Predicted Chemical Shifts (δ, ppm):
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~159.0: Aromatic carbon attached to the methoxy group.
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~130.0: Aromatic carbons ortho to the methoxy group.
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~114.0: Aromatic carbons meta to the methoxy group.
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~130.5: Quaternary aromatic carbon.
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~70.0: Carbon bearing the hydroxyl group (C-OH).
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~60.0: Benzylic carbon (-CH₂-Ar).
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~55.0: Methoxy carbon (-OCH₃).
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~50-60: Pyrrolidine carbons adjacent to the nitrogen.
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~35.0: Remaining pyrrolidine carbon.
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Chromatographic Purity Assessment
A robust chromatographic method is essential for determining the purity of 1-(4-Methoxybenzyl)pyrrolidin-3-ol.
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High-Performance Liquid Chromatography (HPLC):
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Method Parameters:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid, is a good starting point. For example, a gradient from 10% to 90% acetonitrile over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at 225 nm (due to the aromatic chromophore).
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Column Temperature: 25 °C.
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Applications in Drug Development: The PMB Protecting Group in Action
The 4-methoxybenzyl (PMB) group is a versatile nitrogen-protecting group. It is stable to a wide range of non-acidic and non-oxidative conditions, yet it can be removed under relatively mild conditions, making it orthogonal to many other protecting groups.
Cleavage of the PMB Group
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Oxidative Cleavage: The most common method for PMB group removal is oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[3][4] The electron-donating methoxy group facilitates this oxidation.
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Acidic Cleavage: The PMB group can also be removed under strongly acidic conditions, such as with trifluoroacetic acid (TFA).[5]
Case Study: A Key Intermediate in the Synthesis of Muscarinic M3 Receptor Antagonists
1-(4-Methoxybenzyl)pyrrolidin-3-ol is a precursor in the synthesis of various muscarinic M3 receptor antagonists, which are used in the treatment of overactive bladder. One notable example is its role in the synthesis of darifenacin.[6][7] The synthesis of darifenacin involves the coupling of a chiral pyrrolidine derivative with other key fragments. The use of enantiomerically pure 1-(4-Methoxybenzyl)pyrrolidin-3-ol is crucial for obtaining the desired stereoisomer of the final drug product.
Caption: A generalized synthetic pathway towards muscarinic receptor antagonists.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-(4-Methoxybenzyl)pyrrolidin-3-ol.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
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Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
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Storage: Store in a tightly sealed container in a cool, dry place.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
References
- A process for the preparation of optically active n-benzyl-3 hydroxypyrrolidines.
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health. [Link]
-
PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
A simple synthesis of substituted N-benzyl-3-pyrrolidinols. Taylor & Francis Online. [Link]
-
Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. [Link]
-
Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA Chemistry and Biochemistry. [Link]
-
Separation of N-Vinyl-2-pyrrolidone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Copies of 1H, 13C, 19F NMR spectra. [Link]
-
p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Kiessling Lab. [Link]
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THE 4-METHOXYBENZYL (PMB) FUNCTION AS A VERSATILE PROTECTING GROUP IN THE SYNTHESIS OF N-UNSUBSTITUTED 4-ACYL- AND RELATED PYRAZOLONES. Holzer Group. [Link]
- Process for Preparation of Darifenacin and Intermediates Used in the Process.
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. [Link]
-
Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. [Link]
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13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0193811). NP-MRD. [Link]
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Note Synthesis/Isolation of darifenacin hydrobromide by-products. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Novel and Improved Processes for the Preparation of Intermediates of Darifenacin, Darifenacin and Its Pharmaceutically Acceptable Salts.
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HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. SIELC Technologies. [Link]
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Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
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1H NMR 1 13C{1H} NMR. [Link]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. [Link]
- Method for preparing N-benzyl-3-pyrrolidone.
-
Isolation of Pyrrolizidine Alkaloids - Column Chromatography. Sorbead India. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Central. [Link]
-
[4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol. National Institutes of Health. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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